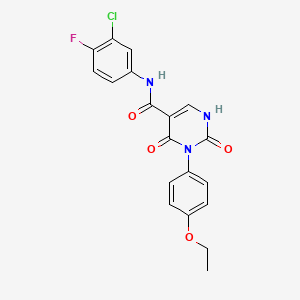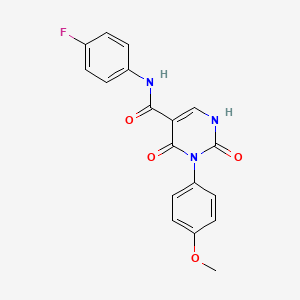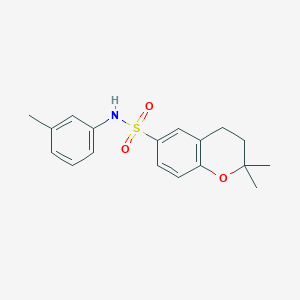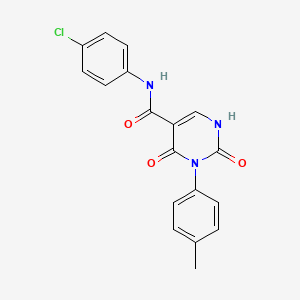![molecular formula C18H19N3OS B11287915 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B11287915.png)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromo ketones with thiourea under basic conditions.
Annulation to Pyridine Ring: The thiazole ring is then fused to a pyridine ring through cyclization reactions involving appropriate pyridine derivatives.
Functionalization: The resulting thiazolo[5,4-b]pyridine intermediate is further functionalized by introducing the phenyl and pentanamide groups through substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .
Analyse Des Réactions Chimiques
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors. It has shown promise in the treatment of cancer, bacterial infections, and inflammatory diseases.
Biological Research: Researchers use this compound to study cellular pathways and molecular interactions, particularly those involving kinase enzymes and DNA-binding proteins.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase (PI3K). The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is unique compared to other thiazolo[5,4-b]pyridine derivatives due to its specific functional groups and structural configuration. Similar compounds include:
Thiazolo[3,2-a]pyridines: These compounds have a different fusion pattern between the thiazole and pyridine rings, leading to distinct biological activities.
Thiazolo[4,5-b]pyridines: Other derivatives within this class may have different substituents, affecting their pharmacological profiles and applications
Propriétés
Formule moléculaire |
C18H19N3OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H19N3OS/c1-3-4-10-16(22)20-14-8-5-7-13(12(14)2)17-21-15-9-6-11-19-18(15)23-17/h5-9,11H,3-4,10H2,1-2H3,(H,20,22) |
Clé InChI |
GAOBIEQBDILWFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11287839.png)

![3-ethyl-9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11287849.png)

![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11287868.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11287872.png)
![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11287877.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11287888.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11287892.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11287903.png)
![N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11287910.png)



